molecular formula C11H12N2O2 B3058846 3-(4-Aminophenyl)piperidine-2,6-dione CAS No. 92137-90-1

3-(4-Aminophenyl)piperidine-2,6-dione

货号: B3058846
CAS 编号: 92137-90-1
分子量: 204.22 g/mol
InChI 键: JVJPHIBFEJRVNE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(4-Aminophenyl)piperidine-2,6-dione is a high-purity small molecule of significant interest in biochemical and pharmacological research. This compound serves as a core structural analog for investigating the mechanism of steroidogenesis inhibitors, most notably its closely related derivative, Aminoglutethimide . Researchers utilize this chemical to probe the function of key cytochrome P-450 enzyme complexes, including cholesterol side-chain cleavage enzyme (CYP11A1) and aromatase (CYP19A1) . By inhibiting the conversion of cholesterol to pregnenolone, it provides a valuable tool for studying the suppression of adrenal production of glucocorticoids, mineralocorticoids, estrogens, and androgens in experimental models . Its mechanism involves binding to and inhibiting these enzymes, thereby creating a state of "medical adrenalectomy" in research settings, which is crucial for exploring pathways in hormone-dependent conditions . This makes it particularly relevant for advanced studies in oncology and endocrinology, focusing on disease models such as Cushing's syndrome and certain hormone-responsive cancers . The compound is offered exclusively for laboratory research applications. This product is labeled "For Research Use Only" (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal uses. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-(4-aminophenyl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-8-3-1-7(2-4-8)9-5-6-10(14)13-11(9)15/h1-4,9H,5-6,12H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVJPHIBFEJRVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70546041
Record name 3-(4-Aminophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92137-90-1
Record name 3-(4-Aminophenyl)piperidine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70546041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 4 Aminophenyl Piperidine 2,6 Dione

Strategies for the Chemical Synthesis of 3-(4-Aminophenyl)piperidine-2,6-dione

The construction of the this compound scaffold is a multi-step process that requires careful consideration of cyclization strategies and regioselective functionalization.

The formation of the piperidine-2,6-dione (glutarimide) ring is a key step in the synthesis of this class of compounds. A common and effective method involves the Dieckmann condensation. This intramolecular cyclization of a diester is followed by hydrolysis and decarboxylation to yield the desired piperidinedione structure. Another approach is the reaction of a primary amine with two moles of an α,β-unsaturated ester like methyl acrylate, which also leads to the formation of the piperidinedione ring system.

More recent synthetic strategies for piperidine (B6355638) derivatives include:

Radical-mediated amine cyclization : This involves the intramolecular cyclization of linear amino-aldehydes, often catalyzed by a metal complex like cobalt(II).

Intramolecular hydroamination/cyclization : This cascade reaction of alkynes can be mediated by acids to form the piperidine ring.

Aza-Heck cyclization : Enantioselective intramolecular cyclization of alkenylcarbamates can be achieved under redox-neutral conditions using a palladium catalyst with a chiral ligand. nih.gov

Electroreductive cyclization : This method utilizes an electrochemical reaction between an imine and a terminal dihaloalkane to form the piperidine ring, often in a flow microreactor for improved efficiency. nih.govresearchgate.net

A specific synthesis of 3-amino-piperidine-2,6-dione hydrochloride involves the protection of L-Glutamine, followed by cyclization using N,N'-carbonyldiimidazole, and subsequent deprotection and salt formation. This method avoids the need for high-pressure hydrogenation. google.com Another documented synthesis of piperidine-2,6-dione derivatives involves the reaction of an aniline (B41778) derivative with glutaric anhydride, followed by cyclization with 1,1'-carbonyldiimidazole. researchgate.net

Table 1: Comparison of Cyclization Strategies for Piperidinedione Core Formation
MethodKey Reagents/ConditionsAdvantagesReference
Dieckmann CondensationDiester, baseClassic and well-established method dtic.mil
Michael Addition/CyclizationPrimary amine, α,β-unsaturated esterDirect formation of the ring system dtic.mil
Radical-Mediated CyclizationLinear amino-aldehydes, Cobalt(II) catalystGood yields for various piperidines nih.gov
Intramolecular HydroaminationAlkynes, acid catalystCascade reaction for efficient synthesis nih.gov
Aza-Heck CyclizationAlkenylcarbamates, Palladium catalyst, chiral ligandEnantioselective, redox-neutral nih.gov
Electroreductive CyclizationImine, terminal dihaloalkane, flow microreactorGood yields, preparative scale possible nih.govresearchgate.net
From L-GlutamineL-Glutamine, protecting groups, N,N'-carbonyldiimidazoleAvoids high-pressure hydrogenation google.com
From Aniline and Glutaric AnhydrideAniline derivative, glutaric anhydride, 1,1'-carbonyldiimidazoleDirect use of aniline precursors researchgate.net

Once the piperidinedione core is formed, or concurrently, the 4-aminophenyl group must be introduced at the 3-position of the ring. A common strategy involves the use of a precursor that already contains the aminophenyl group, or a group that can be readily converted to it, such as a nitrophenyl group. For instance, the synthesis can start from a substituted glutaric acid or its derivative bearing the protected aminophenyl moiety. Subsequent cyclization then yields the desired product.

Derivatization and Structural Modification of the this compound Scaffold

To explore the structure-activity relationships and to develop analogs with improved properties, the this compound scaffold can be modified at several positions.

Modifications to the piperidinedione ring are a key area of investigation. This can include the introduction of substituents at various positions on the ring. For example, analogues have been synthesized with a second amino substituent at the C-5 position or at the N-1 position of the piperidine-2,6-dione ring. ebi.ac.uk The piperidinedione ring itself is not always essential for activity, as some 4'-aminophenyl pyrrolidinediones have shown comparable or even more selective activity. nih.gov

The 4-aminophenyl group is crucial for the biological activity of many of its derivatives. Modifications to this moiety are therefore of great interest. The free amino group at the 4'-position is often important for activity. nih.gov Research has explored replacing the aminophenyl substituent with other groups, such as pyridyl or substituted pyridyl moieties. nih.gov For instance, the 4-pyridyl analog, 3-ethyl-3-(4-pyridyl)-piperidine-2,6-dione, was found to be a strong inhibitor of aromatase. nih.gov Other modifications include the introduction of hydroxyl groups on the phenyl ring, for example, creating 3-(4-amino-3-hydroxyphenyl)-3-ethylpiperidine-2,6-dione. ebi.ac.uk The use of N-(4-aminophenyl)piperidine as a derivatization tag has also been explored to improve the detection of organic acids in analytical techniques. nih.govrowan.edunsf.govresearchgate.netresearchwithrowan.com

Table 2: Examples of Modifications on the 4-Aminophenyl Moiety and their Effects
ModificationResulting Compound/AnalogObserved EffectReference
Replacement with 4-pyridyl group3-ethyl-3-(4-pyridyl)-piperidine-2,6-dioneStrong competitive inhibitor of aromatase nih.gov
Replacement with 2- or 3-pyridyl group2- and 3-pyridyl analoguesNo inhibition of aromatase or desmolase nih.gov
Introduction of a hydroxyl group3-(4-amino-3-hydroxyphenyl)-3-ethylpiperidine-2,6-dioneLittle or no inhibitory activity ebi.ac.uk
Use as a derivatization tagN-(4-aminophenyl)piperidine derivatives of organic acidsImproved detection in SFC-MS nih.govrowan.edunsf.govresearchgate.netresearchwithrowan.com

This compound possesses a chiral center at the 3-position of the piperidine ring, and its enantiomers can exhibit different biological activities. Therefore, chiral synthesis and resolution are important aspects of its chemistry. The enantiomers of aminoglutethimide (B1683760) have been resolved by recrystallizing their tartrate salts from methanol. nih.gov The absolute configuration of the enantiomers has been determined, with the R-configuration assigned to the (+)-enantiomer, which is a more potent inhibitor of steroid synthesis. nih.gov

Capillary electrophoresis using a chiral selector, such as methylated-beta-cyclodextrin, has been successfully employed for the separation of the enantiomers. nih.gov Asymmetric synthesis of substituted piperidines can be achieved through various methods, including those that utilize chiral amines to induce stereoselectivity in ring-forming reactions. researchgate.net A rhodium-catalyzed asymmetric reductive Heck reaction has also been reported for the synthesis of enantioenriched 3-substituted piperidines from pyridine (B92270) and boronic acids. snnu.edu.cn Furthermore, a catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines using a chiral copper catalyst provides a route to chiral piperidines. nih.gov

Advanced Synthetic Approaches for this compound Analogues

Modern synthetic chemistry offers a variety of sophisticated techniques to construct complex heterocyclic structures like the piperidine-2,6-dione system. These methods provide access to a wide range of analogues by allowing for the formation of the core ring structure under mild conditions and with high degrees of control over stereochemistry.

Photochemical reactions, particularly [2+2] cycloadditions, represent a powerful tool for constructing strained ring systems that can serve as precursors to more complex molecules. nih.gov The use of light to promote organic reactions allows for transformations that are often not feasible under thermal conditions. nih.govyoutube.com

In the context of piperidine-2,6-dione analogue synthesis, a photochemical [2+2] cycloaddition can be employed to create bicyclic lactones from α,β-unsaturated lactones. nih.gov These bicyclic intermediates can then be further elaborated to yield the desired glutarimide (B196013) ring. For instance, the irradiation of an α,β-conjugated valerolactone can lead to a dimerized bicyclic lactone. nih.gov This bicyclic structure, containing a cyclobutane (B1203170) ring, can then undergo subsequent ring-opening and modification steps. A plausible synthetic route could involve the reaction of the bicyclic lactone with a protected 4-nitroaniline (B120555) derivative, followed by ring-opening, cyclization to the glutarimide, and final reduction of the nitro group to the amine.

The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, offers another pathway. researchgate.net An analogous reaction, the aza Paternò–Büchi reaction, involves an imine and an alkene and can be used to synthesize strained four-membered nitrogen-containing heterocycles, which could potentially be transformed into piperidine derivatives. chemrxiv.org

Reaction TypeDescriptionConditionsRelevance to Synthesis
[2+2] Photocycloaddition A pericyclic reaction where two unsaturated molecules, under the influence of light, form a four-membered ring. youtube.comUV irradiation (e.g., 370 nm), often in the absence of an external photocatalyst for N-alkyl maleimides. nih.govCreates cyclobutane-fused precursors which can be converted to the piperidine-2,6-dione ring system.
Aza Paternò–Büchi Reaction A [2+2] cycloaddition between an imine and an alkene to form an azetidine. chemrxiv.orgVisible light, Iridium photocatalyst. chemrxiv.orgProvides a route to four-membered nitrogen heterocycles that can be expanded or modified to form piperidine rings.

Radical reactions provide a versatile and powerful method for the formation of C-C and C-N bonds, making them highly suitable for the synthesis of heterocyclic rings like piperidine. nih.govorganic-chemistry.org These methods often proceed under mild conditions and tolerate a wide range of functional groups.

One prominent strategy involves the intramolecular cyclization of radicals onto unactivated double bonds. rsc.org For example, α-aminoalkyl radicals can be generated and subsequently cyclize to form the piperidine skeleton. Another approach utilizes a cobalt(II) catalyst for the intramolecular cyclization of linear amino-aldehydes, which effectively produces various piperidines. nih.gov

Copper-catalyzed radical relay mechanisms have also been developed for the asymmetric synthesis of piperidines from simple linear amines. nih.gov This method involves an N-centered radical that undergoes a hydrogen atom transfer (HAT) to generate a carbon-centered radical at the δ-position, which then cyclizes. nih.govnih.gov This strategy allows for the regioselective formation of the piperidine ring. nih.gov

MethodologyCatalyst/InitiatorMechanismKey Features
Cobalt-Catalyzed Cyclization Cobalt(II) complexIntramolecular cyclization of linear amino-aldehydes. nih.govProceeds in good yields for piperidine formation. nih.gov
Copper-Catalyzed Radical Relay Chiral Copper catalystN-centered radical initiates a 1,5-hydrogen atom transfer (HAT) followed by C-C bond formation and cyclization. nih.govnih.govEnables asymmetric synthesis and high positional selectivity. nih.gov
Photoredox/Cobaloxime Catalysis Combination of photoredox, cobaloxime, and amine catalysisRadical cyclization of aldehydes with pendant alkenes. organic-chemistry.orgOccurs under mild conditions with good functional group compatibility. organic-chemistry.org

Catalytic hydrogenation is a cornerstone of synthetic chemistry, widely used for the reduction of various functional groups and the saturation of aromatic rings. In the synthesis of this compound analogues, this strategy is crucial for two key transformations: the formation of the piperidine ring from a pyridine precursor and the generation of the 4-amino group from a nitro precursor.

The reduction of a substituted pyridine ring is a direct and atom-economical method to obtain the corresponding piperidine. researchgate.net Various transition metal catalysts, including rhodium, ruthenium, and palladium, are effective for this transformation. dicp.ac.cnresearchgate.net For instance, 3-hydroxypyridine (B118123) can be hydrogenated to 3-hydroxypiperidine (B146073) using a ruthenium/SiO₂ catalyst. google.com Similarly, rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts provides an efficient route to piperidine derivatives. dicp.ac.cn Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst also allows for the conversion of pyridines to piperidines under ambient temperature and pressure. nih.gov

The second critical application is the reduction of the nitro group on the aromatic ring. The precursor, 3-(4-nitrophenyl)piperidine-2,6-dione, can be readily synthesized, and the subsequent reduction of the nitro group yields the final aminophenyl product. Iron-catalyzed transfer hydrogenation is a selective and environmentally benign method for the reduction of nitroarenes to anilines. researchgate.net

TransformationSubstrate ExampleCatalyst SystemConditionsProduct
Pyridine Ring Reduction Substituted PyridineRhodium on Carbon (Rh/C)Ambient temperature and pressure, electrocatalytic. nih.govSubstituted Piperidine
Pyridine Ring Reduction 3-HydroxypyridineRuthenium/SiO₂ (Ru/SiO₂)85 °C, 7MPa H₂. google.com3-Hydroxypiperidine
Pyridinium Salt Reduction N-Benzylpyridinium Salt[RhCp*Cl₂]₂ / KIFormic acid/triethylamine. dicp.ac.cnN-Benzylpiperidine
Nitro Group Reduction 3-(4-Nitrophenyl)piperidine-2,6-dioneIron CatalystTransfer hydrogenation conditions. researchgate.netThis compound

Structure Activity Relationship Sar Studies of 3 4 Aminophenyl Piperidine 2,6 Dione and Its Analogues

Impact of Core Piperidinedione Scaffold Modifications on Biological Activity Profiles

The piperidine-2,6-dione ring, also known as a glutarimide (B196013) ring, is an essential pharmacophore for the biological activity of this chemical class. Its structural integrity is critical for productive interaction with a specific binding pocket within the CRBN protein.

Key findings regarding the piperidinedione scaffold include:

Glutarimide Moiety is Essential: The glutarimide ring is a crucial element for binding to Cereblon. nih.gov Modifications that open the ring or significantly alter its conformation, such as hydrolysis, typically lead to a complete loss of CRBN-binding affinity and downstream biological effects.

Hydrogen Bonding: The imide protons on the glutarimide ring are critical for forming key hydrogen bonds with amino acid residues in the CRBN binding pocket. Structural studies have shown that these interactions anchor the molecule, allowing the rest of the structure to orient itself for further interactions that determine substrate recruitment specificity.

Substitutions on the Ring: While the core ring is vital, minor substitutions have been explored. For instance, fluorination of the glutarimide ring has been investigated in related thalidomide (B1683933) analogues. Studies have shown that fluorination can, in some cases, enhance CRBN binding affinity. nih.gov However, such modifications must be carefully considered as they can also impact metabolic stability and other pharmacokinetic properties. Any substantial steric bulk added directly to the piperidinedione ring is generally detrimental to activity, as it can clash with the tight-fitting CRBN pocket.

In essence, the piperidine-2,6-dione scaffold serves as the primary anchor to the CRBN E3 ligase complex. While subtle modifications are a subject of ongoing research, the fundamental structure of the glutarimide ring is considered largely immutable for maintaining the canonical mechanism of action.

Elucidation of the Role of the 4-Aminophenyl Moiety in Molecular Recognition

The 4-aminophenyl group, which is part of the isoindolinone system in pomalidomide (B1683931), plays a multifaceted role that extends beyond simply connecting the glutarimide ring to the rest of the molecule. It is a key determinant of the molecule's immunomodulatory profile and potency.

The development of lenalidomide (B1683929) and pomalidomide from the parent thalidomide structure highlighted the importance of the amino group at the 4-position of the phthaloyl ring. nih.gov This modification significantly enhances potency in inhibiting Tumor Necrosis Factor-alpha (TNF-α) and stimulating T-cell proliferation. nih.gov

A systematic study involving isosteric replacements of the 4-amino group in lenalidomide and pomalidomide analogues provided crucial SAR insights. nih.gov Replacing the amino group with other substituents dramatically altered the biological activity profile. For example, the 4-methyl and 4-chloro analogues displayed potent inhibition of TNF-α and stimulation of Interleukin-2 (IL-2), along with significant anti-proliferative activity against a lymphoma cell line. nih.govresearchgate.net This indicates that while the 4-amino group is not strictly essential for all activities, its presence is optimal for the specific immunomodulatory profile of pomalidomide. The electronic and steric properties of the substituent at this position are critical for modulating the drug's interaction with CRBN and its subsequent effect on neosubstrate recruitment.

Table 1: SAR of 4-Position Substitutions on a Pomalidomide-like Scaffold nih.gov
Compound Analogue (Substitution at 4-position)TNF-α Inhibition IC₅₀ (nM)IL-2 Stimulation EC₅₀ (nM)Namalwa Cell Proliferation Inhibition IC₅₀ (nM)
-NH₂ (Pomalidomide)2520200
-CH₃3114340
-Cl3121410
-H (Thalidomide)180>10000>10000

Influence of Stereochemistry on the Biological Efficacy and Selectivity

The 3-(4-Aminophenyl)piperidine-2,6-dione structure contains a stereocenter at the C3 position of the piperidinedione ring. The stereochemistry at this center has been shown to be a critical factor in the biological activity of this class of compounds, a lesson learned from the tragic case of thalidomide. oregonstate.edu

For thalidomide, it was discovered that the (R)-enantiomer possesses the desired therapeutic (sedative) effects, while the (S)-enantiomer is responsible for its devastating teratogenic side effects. oregonstate.edu Although thalidomide and its analogues undergo racemization in vivo, the initial stereochemistry can significantly influence the pharmacological profile.

Key findings on stereochemistry include:

Differential Binding Affinity: The (S)-enantiomer of thalidomide and its analogues generally shows a higher binding affinity for CRBN than the (R)-enantiomer. researchgate.net This differential binding is a key driver of the stereospecific downstream effects, including the degradation of specific neosubstrates.

Enantiomer-Specific Potency: In studies with enantiomerically pure fluoro-thalidomide, the (S)-enantiomer displayed higher potency in anti-myeloma cell line assays compared to the racemic mixture, while the (R)-enantiomer was the least potent.

Configuration Stability: While racemization is a known issue, particularly for thalidomide, newer analogues have been designed to have greater configurational stability, which can help in maintaining a more consistent and predictable pharmacological effect. researchgate.net

Table 2: Influence of Stereochemistry on Biological Activity
CompoundEnantiomerPrimary Biological Activity NotedFinding
Thalidomide(R)Therapeutic (Sedative)The R-form was therapeutically active. oregonstate.edu
Thalidomide(S)TeratogenicThe S-form was the source of birth defects. oregonstate.edu
Fluoro-thalidomide(S)Anti-myeloma potencyDisplayed higher potency than its racemic counterpart.
Fluoro-thalidomide(R)Anti-myeloma potencyWas the least potent enantiomer.

Rational Design Considerations for Linker Chemistry in Complex Molecular Architectures (e.g., PROTACs)

The this compound scaffold, particularly in the form of pomalidomide, is one of the most widely used E3 ligase-recruiting ligands in the development of PROTACs. researchgate.net PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase (like pomalidomide for CRBN), and a chemical linker connecting the two. nih.gov The linker is not merely a spacer but a critical component that profoundly influences the efficacy of the PROTAC.

Rational design of the linker involves several key considerations:

Linker Attachment Point: The most common attachment point for the linker on the pomalidomide moiety is the 4-amino group of the phthalimide (B116566) ring. This position provides a convenient chemical handle for synthetic elaboration without disrupting the essential glutarimide-CRBN interaction. frontiersin.org Alternative attachment points on the phthalimide ring are being explored to modulate ternary complex geometry and reduce potential off-target effects.

Linker Length: The length of the linker is crucial for enabling the formation of a productive ternary complex (POI-PROTAC-CRBN). A linker that is too short may cause steric clashes, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long may increase flexibility to a degree that disfavors a stable complex, reducing degradation efficiency. Studies with pomalidomide-based homo-PROTACs (where two pomalidomide molecules are linked together) showed that shorter linkers were more effective at inducing CRBN degradation, while longer linkers were less effective. ashpublications.org

Linker Composition and Rigidity: Linkers are typically composed of polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or more rigid structures.

Flexible Linkers (PEG, Alkyl): These are the most common and allow for conformational sampling to find a favorable binding orientation. However, high flexibility can also lead to an entropic penalty upon complex formation.

Rigid Linkers: Incorporating rigid elements like alkynes or cyclic structures (e.g., piperazine) can reduce the conformational flexibility of the PROTAC. This can pre-organize the molecule into a bioactive conformation, potentially increasing the stability of the ternary complex and improving cell permeability.

Ultimately, the optimal linker is specific to each target protein and E3 ligase pair, and its design often requires an iterative process of synthesis and biological testing to identify the ideal length, composition, and attachment points. nih.gov

Table 3: General Considerations for PROTAC Linker Design
Linker CharacteristicDesign ConsiderationImpact on PROTAC Performance
Length Must be optimized to span the distance between the POI and E3 ligase binding sites.Affects the stability and geometry of the ternary complex; crucial for degradation efficiency. ashpublications.org
Composition Typically PEG or alkyl chains. Modulating with different functional groups alters properties.Influences solubility, cell permeability, and metabolic stability.
Flexibility/Rigidity Flexible linkers allow conformational freedom, while rigid linkers can pre-organize the molecule.Impacts the thermodynamics (entropy/enthalpy) of ternary complex formation.
Attachment Point Vector on the E3 ligase ligand must not interfere with binding and should allow productive orientation.Determines the possible geometries of the ternary complex, affecting cooperativity and selectivity. nih.gov

Comparative SAR Analysis with Related Piperidinedione and Pyrrolidinedione Chemical Series

The piperidine-2,6-dione scaffold is part of a broader class of cyclic imides explored in medicinal chemistry. Comparing its SAR to related scaffolds, such as other piperidinedione derivatives and the smaller pyrrolidine-2,5-dione (succinimide) series, provides valuable context.

Comparison within the Piperidinedione Series (Thalidomide vs. Lenalidomide/Pomalidomide): The evolution from thalidomide to the aminophthalimido-piperidinediones (lenalidomide and pomalidomide) is a classic example of SAR-driven drug development.

Thalidomide: Lacks the 4-amino group. It is a weaker inhibitor of TNF-α and has a different substrate degradation profile compared to its amino-substituted analogues. nih.gov

Lenalidomide/Pomalidomide: The addition of the 4-amino group dramatically increases potency for TNF-α inhibition and T-cell co-stimulation. nih.gov This highlights the critical role of this group in enhancing the molecular recognition events that lead to the immunomodulatory phenotype. Pomalidomide, which differs from lenalidomide by the presence of an additional carbonyl group on the phthaloyl ring, generally exhibits even stronger activity. nih.gov

Piperidinedione vs. Pyrrolidinedione Series: The pyrrolidine-2,5-dione (succinimide) scaffold is a five-membered ring analogue of the six-membered piperidine-2,6-dione (glutarimide) ring. While both are cyclic imides, their differing ring sizes and conformations lead to distinct biological activities.

CRBN Binding: The binding pocket of CRBN is exquisitely shaped to accommodate the six-membered glutarimide ring. The chair-like conformation of the piperidinedione scaffold allows for optimal placement of the key hydrogen-bonding imide groups and the substituent at the C3 position.

Pyrrolidinedione Activity: While pyrrolidinedione-containing compounds are prevalent in medicinal chemistry with a wide range of biological activities (e.g., anticonvulsants), they are generally not effective as CRBN-recruiting moieties in the same manner as the glutarimide-based IMiDs. The smaller, more planar five-membered ring does not fit optimally into the CRBN thalidomide-binding domain. Attempts to create IMiD-like molecules using a succinimide (B58015) core instead of a glutarimide core typically result in a significant loss of CRBN-dependent activity.

This comparative analysis underscores the structural specificity required for high-affinity binding to CRBN. The six-membered piperidine-2,6-dione ring is a privileged scaffold for this interaction, and its SAR is finely tuned by stereochemistry and substitutions on the attached aromatic system.

Mechanistic Investigations of Biological Activities of 3 4 Aminophenyl Piperidine 2,6 Dione

Enzyme Inhibition Mechanisms and Target Identification

The primary biological activity identified for the 3-(4-aminophenyl)piperidine-2,6-dione scaffold is the inhibition of enzymes critical to steroid hormone synthesis. The core structure allows for competitive inhibition at the active sites of specific cytochrome P450 enzymes.

Aromatase Enzyme Inhibition Kinetics and Binding Modalities

The this compound structure is the basis for a class of aromatase inhibitors. Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the conversion of androgens to estrogens. Inhibition of this enzyme is a key therapeutic strategy for estrogen-dependent diseases.

Research on close analogs, such as aminoglutethimide (B1683760) (which has an ethyl group at the 3-position) and other 3-cycloalkyl substituted derivatives, provides insight into the inhibitory mechanism. nih.gov These compounds act as competitive inhibitors of aromatase. The binding modality involves the 4-aminophenyl group, which is crucial for activity. nih.gov The free amino group coordinates with the heme iron atom at the active site of the cytochrome P450 enzyme, a characteristic that produces a Type II difference spectrum and effectively blocks the binding of the natural androgen substrates. nih.gov

The potency of inhibition is highly influenced by the substituent at the 3-position of the piperidine-2,6-dione ring. For instance, replacing the ethyl group of aminoglutethimide with a cyclohexyl group results in a significantly more potent inhibitor. nih.gov

Receptor Ligand Interactions and Modulatory Activities

Characterization of Other Receptor Binding Profiles

Beyond its central role as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, the this compound scaffold and its derivatives have been investigated for their interactions with other biological targets. Research has demonstrated that modifications to this core structure can yield compounds with distinct and potent binding profiles.

Notably, 3-cycloalkyl-substituted analogs of this compound have been identified as potent inhibitors of human placental aromatase, a cytochrome P450-dependent enzyme that converts androgens to estrogens. nih.gov For instance, the 3-cyclopentyl and 3-cyclohexyl derivatives inhibit aromatase with IC50 values of 1.2 µM and 0.3 µM, respectively. nih.gov The (+)-enantiomer of the 3-cyclohexyl analog was found to be 240 times more potent as an aromatase inhibitor than racemic aminoglutethimide, a reference compound. nih.gov This enantiomer also displayed significantly reduced inhibition of the cholesterol side-chain cleavage enzyme, suggesting a degree of selectivity and highlighting its potential for treating estrogen-dependent diseases. nih.gov

The broader class of piperidine-containing molecules has been explored for affinity towards various other receptors. Depending on the specific substitutions, piperidine (B6355638) derivatives have been developed as ligands for σ₁ and σ₂ receptors, which are often overexpressed in rapidly proliferating cancer cells. nih.gov Additionally, other piperidine-based structures have been designed and evaluated for their affinity and selectivity for dopamine (B1211576) receptors, such as the D4 subtype. mdpi.comnih.gov These findings underscore the chemical tractability of the piperidine ring and its potential for generating ligands for a diverse range of receptors. mdpi.comwikipedia.org

Mechanisms of Targeted Protein Degradation (TPD) mediated by this compound-based PROTACs

The this compound moiety is a cornerstone in the development of Proteolysis-Targeting Chimeras (PROTACs). sigmaaldrich.com These heterobifunctional molecules are designed to eliminate specific disease-causing proteins by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). elifesciences.orgnih.gov The piperidine-2,6-dione portion of the PROTAC functions as a molecular handle to recruit the Cereblon (CRBN) E3 ubiquitin ligase, initiating the targeted degradation process. researchgate.net

The fundamental mechanism of action for a this compound-based PROTAC begins with the formation of a ternary complex, which consists of the target Protein of Interest (POI), the PROTAC molecule, and the E3 ubiquitin ligase. elifesciences.orgdiva-portal.org The PROTAC acts as a bridge, with one end binding to the POI and the other end, the this compound "warhead", binding to the CRBN E3 ligase. nih.gov

The stability of this ternary complex is a critical factor for efficient protein degradation and is significantly influenced by "cooperativity". nih.gov Cooperativity refers to the change in binding affinity between two proteins when induced by the small molecule linker. nih.gov

Positive Cooperativity: This occurs when the PROTAC facilitates favorable protein-protein interactions between the POI and the E3 ligase, making the ternary complex more stable than the individual binary complexes (PROTAC-POI and PROTAC-E3 ligase). nih.gov

Negative Cooperativity: This arises when the binding of the two proteins is sterically or electrostatically hindered, leading to a less stable ternary complex. nih.gov

Structural and biophysical studies, such as X-ray crystallography and surface plasmon resonance (SPR), are crucial for understanding the specific molecular interactions that stabilize these complexes and drive cooperativity. researchgate.netnih.gov The formation of a stable ternary complex brings the target protein into close proximity with the E3 ligase, which is essential for the subsequent ubiquitination step. elifesciences.org

The kinetics of protein degradation are governed by the entire multi-step process of the UPS, which includes the transfer of ubiquitin from an E1 activating enzyme to an E2 conjugating enzyme, and finally, with the help of the E3 ligase in the ternary complex, to the target protein. nih.gov While the formation of a stable and long-lived ternary complex is a critical initial step, it does not always directly correlate with the ultimate potency of degradation. elifesciences.org The dynamics of the complex must also be permissive for the E2 enzyme to access and attach ubiquitin molecules to lysine (B10760008) residues on the surface of the POI. elifesciences.org Once polyubiquitinated, the POI is recognized and degraded by the proteasome. nih.gov

The selectivity of PROTACs is primarily determined by the ligand that targets the POI. By choosing a binder with high affinity and specificity for the intended target, off-target degradation can be minimized. However, the choice of E3 ligase and the specific three-dimensional structure of the ternary complex can also influence selectivity, sometimes leading to the degradation of proteins that the isolated POI binder would not affect. This "neosubstrate" activity is a key feature of this therapeutic modality.

The foundational immunomodulatory drugs (IMiDs) based on the piperidine-2,6-dione structure, such as lenalidomide (B1683929) and pomalidomide (B1683931), are known to induce the degradation of the IKAROS family zinc finger proteins IKZF1 (Ikaros) and IKZF3 (Aiolos). Building on this, PROTAC technology is being specifically applied to target other members of this family, such as IKZF2 (Helios) and IKZF4 (Eos), for degradation. google.com These proteins are of interest as therapeutic targets, particularly in the context of cancer. google.com Compounds incorporating the this compound scaffold are being developed to specifically bind to and induce the degradation of IKZF2 and IKZF4, demonstrating the targeted application of this technology to modulate specific transcription factors involved in disease. google.com

Cellular and Molecular Pathway Perturbations in Preclinical Research

In preclinical settings, compounds derived from the this compound structure have demonstrated significant effects on cellular pathways, particularly those involved in cell proliferation and survival.

Derivatives of piperidine-2,6-dione have shown potent antiproliferative activity across a range of cancer cell lines. nih.govresearchgate.net These compounds have been shown to inhibit cell growth and induce apoptosis, or programmed cell death, in various cancer models. nih.govnih.gov For example, novel piperidine derivatives have exhibited potent activity against prostate (PC3), gastric (MGC803), and breast (MCF7) cancer cell lines, with IC50 values in the low micromolar range. nih.gov In some cases, these compounds were significantly more potent than the standard chemotherapy agent 5-fluorouracil. nih.gov

The mechanisms underlying this anticancer activity often involve the induction of apoptosis. Studies have shown that these compounds can trigger caspase-dependent apoptotic pathways. e-century.us This is often accompanied by cell cycle arrest, preventing cancer cells from progressing through the division cycle and proliferating. nih.gov The antiproliferative effects of various piperidine derivatives in different cancer cell lines are summarized below.

Compound ClassCancer Cell LineReported Activity (IC50/GI50)Observed EffectReference
Novel Piperidine Derivative (17a)PC3 (Prostate)0.81 µMAntiproliferative, Apoptosis Induction nih.gov
Novel Piperidine Derivative (17a)MGC803 (Gastric)1.09 µMAntiproliferative nih.gov
Novel Piperidine Derivative (17a)MCF7 (Breast)1.30 µMAntiproliferative nih.gov
Piperidinedione Analog (3B)MCF-7 (Breast)More potent than TamoxifenAntiproliferative researchgate.net
Piperidinedione Analog (3D)MCF-7 (Breast)More potent than TamoxifenAntiproliferative researchgate.net
Piperazine (B1678402) Derivative (C505)K562 (Leukemia)0.06-0.16 µMAntiproliferative, Apoptosis Induction e-century.us
Piperidone (2608)Various LinesCytotoxic ActivityApoptosis Induction nih.gov
Piperidone (2610)Various LinesCytotoxic ActivityApoptosis Induction nih.gov

Molecular Mechanisms Underlying Antimicrobial and Antiviral Effects

While direct and extensive research into the specific antimicrobial and antiviral mechanisms of this compound is not widely documented in peer-reviewed literature, the broader class of piperidine and piperidine-2,6-dione derivatives has demonstrated a range of biological activities against various pathogens. The potential mechanisms of action can be inferred from studies on structurally related compounds.

A study on synthetic 1-(4-chlorophenyl) piperidine-2,6-diones showed that some of these derivatives exhibit antimicrobial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. derpharmachemica.com Another study on 2,6-disubstituted piperidine-4-one derivatives also reported promising antibacterial and antifungal activities. researchgate.net For instance, certain 3-phenylpiperidine-2,6-dione derivatives have been investigated for their in vitro activity against various viruses and bacteria. nih.gov Specifically, benzyl (B1604629) and fluorophenyl derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2), with the fluorophenyl derivative also showing activity against Herpes Simplex Virus-1 (HSV-1). nih.gov

The antimicrobial action of some piperidine derivatives is thought to stem from their ability to interfere with essential cellular processes in microorganisms. For example, the 3,5-diamino-piperidine series acts as aminoglycoside mimetics that inhibit bacterial growth by targeting the ribosomal decoding site, which impairs protein translation and leads to cell death. nih.gov Although these are not 2,6-diones, this highlights a potential pathway for antibacterial action within the broader piperidine class.

In the context of antiviral activity, various piperidine derivatives have been shown to inhibit viral replication. For instance, certain 1,4,4-trisubstituted piperidines have demonstrated efficacy against human coronaviruses by potentially inhibiting viral polyprotein cleavage or the initiation of viral RNA synthesis. mdpi.com The antiviral mechanisms of piperidine-containing compounds can be diverse, ranging from blocking viral entry into host cells to inhibiting key viral enzymes necessary for replication. nih.gov Some piperidine-4-carboxamide analogs have been identified as inhibitors of coronaviruses, including SARS-CoV-2, at low micromolar concentrations, suggesting their potential as broad-spectrum antiviral agents. gavinpublishers.com

It is important to note that these findings are based on related but structurally distinct molecules. Therefore, dedicated mechanistic studies on this compound are necessary to elucidate its specific antimicrobial and antiviral properties, if any.

Impact on Hormone Biosynthesis Pathways in Preclinical Models

The impact of this compound and its analogs on hormone biosynthesis has been a significant area of investigation, largely due to its structural similarity to aminoglutethimide, a known inhibitor of steroidogenesis. wikipedia.org Preclinical studies have primarily focused on the inhibition of key enzymes involved in the synthesis of steroid hormones, particularly aromatase.

A pivotal study investigated the in vitro inhibitory effects of 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones on human placental aromatase, the cytochrome P450-dependent enzyme responsible for converting androgens to estrogens. nih.gov This study revealed that these compounds are potent inhibitors of aromatase. nih.gov Specifically, the cyclopentyl and cyclohexyl analogs inhibited aromatase by 50% at concentrations of 1.2 µM and 0.3 µM, respectively. nih.gov This was significantly more potent than the parent compound, racemic aminoglutethimide, which had an IC50 of 37 µM. nih.gov

Further investigation into the stereoisomers of the 3-cyclohexyl derivative demonstrated that the (+)-enantiomer was responsible for the potent aromatase inhibition, being 240-fold more potent than racemic aminoglutethimide. nih.gov This highlights the stereospecificity of the interaction with the enzyme. The proposed mechanism for this inhibition involves the binding of the 4-aminophenyl group to the heme-iron center of the cytochrome P-450 component of the aromatase enzyme complex, thereby competitively inhibiting the binding of the natural androgen substrates. nih.gov

In addition to aromatase, the effect of these compounds on another critical steroidogenic enzyme, the cholesterol side-chain cleavage enzyme (desmolase), was evaluated. The (+)-enantiomer of the 3-cyclohexyl derivative displayed a significantly reduced inhibition of desmolase compared to aminoglutethimide, with a relative activity of 0.3. nih.gov This increased selectivity for aromatase over desmolase is a desirable characteristic, as it minimizes the disruption of the broader steroid hormone cascade that begins with cholesterol conversion. Aminoglutethimide, by contrast, is a non-selective inhibitor of several steroidogenic enzymes, including aromatase and cholesterol side-chain cleavage enzyme (P450scc), leading to a more widespread suppression of adrenal steroid production. wikipedia.orgpatsnap.com

The data from these preclinical in vitro models suggest that this compound derivatives are potent and selective aromatase inhibitors. This selective action on estrogen synthesis pathways underscores their potential for further investigation in contexts where estrogen signaling plays a significant role.

Table 1: Inhibitory Activity of this compound Analogs on Aromatase

CompoundIC50 for Aromatase Inhibition (µM)Relative Potency vs. Racemic Aminoglutethimide
3-(4-Aminophenyl)-3-cyclopentylpiperidine-2,6-dione1.2~31-fold more potent
3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dione (racemic)0.3~123-fold more potent
(+)-3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dioneData not directly provided, but stated to be 240-fold more potent than racemic aminoglutethimide240-fold more potent
Racemic Aminoglutethimide37-

Data sourced from in vitro studies on human placental aromatase. nih.gov

Table 2: Comparative Inhibition of Steroidogenic Enzymes

CompoundPrimary Enzyme TargetSecondary Enzyme Target (and relative activity)Selectivity Profile
(+)-3-(4-Aminophenyl)-3-cyclohexylpiperidine-2,6-dioneAromataseDesmolase (reduced inhibition, relative activity = 0.3 compared to aminoglutethimide)Selective Aromatase Inhibitor
AminoglutethimideAromatase and Cholesterol Side-Chain Cleavage Enzyme (P450scc)Other cytochrome P-450 mediated hydroxylationsNon-selective Steroidogenesis Inhibitor

Based on preclinical model data. wikipedia.orgnih.gov

Preclinical Biological Evaluation Methodologies for 3 4 Aminophenyl Piperidine 2,6 Dione

Development and Implementation of In Vitro Assays

In vitro assays are fundamental in the preclinical evaluation of 3-(4-Aminophenyl)piperidine-2,6-dione and its derivatives, providing critical data on their biological activity before advancing to in vivo studies. These laboratory-based tests utilize isolated components such as enzymes, cells, or receptors to determine the compound's mechanism of action, potency, and spectrum of activity.

Enzyme Activity Assays (e.g., Spectrophotometric, Chromatographic)

Enzyme activity assays are crucial for quantifying the inhibitory potential of this compound analogs against specific enzymatic targets. A key target for this class of compounds is aromatase, a cytochrome P450-dependent enzyme responsible for converting androgens to estrogens. nih.gov Inhibition of this enzyme is a therapeutic strategy for estrogen-dependent diseases. nih.gov

In a typical in vitro assay, human placental aromatase is used to measure the inhibitory capacity of test compounds. The potency is often determined by calculating the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For instance, cycloalkyl-substituted derivatives of this compound have been evaluated for aromatase inhibition. nih.gov The findings demonstrated that these derivatives were significantly more potent than the parent-related compound, aminoglutethimide (B1683760). nih.gov The (+)-enantiomer of a cyclohexyl derivative was found to be a 240-fold more potent aromatase inhibitor in vitro than racemic aminoglutethimide. nih.gov

These assays also assess selectivity by testing the compounds against other related enzymes, such as desmolase (cholesterol side-chain cleavage enzyme), to ensure the inhibitory action is specific. nih.gov

In Vitro Aromatase Inhibition Data for this compound Derivatives
CompoundIC50 (μM) for Aromatase Inhibition
3-(4-aminophenyl)-3-cyclopentylpiperidine-2,6-dione1.2
3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dione0.3
Aminoglutethimide (Reference)37

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a powerful technique used to determine the affinity and density of receptors for a specific ligand. nih.govumich.edu These experiments involve using a radioactively labeled form of a drug (the radioligand) that can associate with a receptor or other protein of interest. umich.edu There are two primary types of experiments: saturation studies, which measure the affinity (Kd) and density (Bmax) of a radioligand for a receptor, and competition studies, which determine the affinity of a non-radioactive ligand by measuring its ability to displace the radioligand. nih.gov

For compounds related to this compound, a key molecular target is the Cereblon (CRBN) protein, which is a component of the CRL4 E3 ubiquitin ligase complex. nih.gov While traditional radioligand assays are applicable, modern fluorescence-based methods are commonly employed to assess binding to this target. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used competitive binding assay format. nih.govsci-hub.st In this assay, the displacement of a fluorescently-labeled thalidomide (B1683933) derivative from the CRBN protein by a test compound is measured. nih.govumich.edu The resulting data are used to calculate an IC50 value, which indicates the concentration of the test compound required to displace 50% of the fluorescent ligand, thereby quantifying its binding affinity for Cereblon. nih.gov

Cell-Based Assays for Target Engagement, Protein Degradation, and Cellular Responses

Cell-based assays are essential for confirming that a compound can access its intracellular target and exert a biological effect. For this compound and its analogs, which function as Cereblon (CRBN) ligands, these assays are designed to measure target engagement and the subsequent degradation of specific proteins. nih.gov

Target Engagement Assays: A primary challenge is to confirm that a compound binds to its intended target within the complex environment of a living cell. Cell-based target engagement assays have been developed to evaluate the binding affinity of small molecules to CRBN in cells. nih.gov These assays can work by assessing the ability of a test compound to compete with a known ligand and prevent the degradation of a specific target protein, such as histone deacetylase 6 (HDAC6), induced by a proteolysis-targeting chimera (PROTAC) molecule. nih.gov

Protein Degradation Assays: Since the binding of ligands like thalidomide or its derivatives to CRBN can alter the substrate specificity of the E3 ligase complex, a key cellular response is the targeted degradation of neosubstrate proteins, such as the transcription factors IKZF1 and IKZF3. nih.gov The ability of this compound derivatives to induce the degradation of these proteins is a critical measure of their functional activity. This is typically quantified using techniques like immunoblotting (Western blotting) to measure the levels of the target proteins in cell lysates after treatment with the compound. nih.gov

In Vitro Antimicrobial Susceptibility Testing Methods

Derivatives of piperidine-2,6-dione are also evaluated for potential antimicrobial properties. Standardized in vitro susceptibility testing methods are used to determine a compound's effectiveness against a panel of pathogenic microorganisms.

The primary methods include:

Agar (B569324) Diffusion Method: In this technique, discs impregnated with the test compound are placed on an agar plate that has been uniformly inoculated with a specific microorganism. The compound diffuses into the agar, and if it is effective, it inhibits microbial growth, resulting in a clear area or "zone of inhibition" around the disc. The diameter of this zone is proportional to the compound's activity.

Broth Dilution Method: This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A series of dilutions of the test compound are prepared in a liquid growth medium, which is then inoculated with the test organism. The MIC value is a quantitative measure of the compound's potency.

These tests are performed against a range of standard bacterial and fungal strains, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), and yeasts (e.g., Candida albicans).

Preclinical In Vivo Model Systems for Efficacy Assessment

Following in vitro characterization, promising compounds are advanced to preclinical in vivo models to evaluate their efficacy and biological effects in a whole-organism context.

Rodent Models for Hormone-Dependent Disease Research and Intervention

Given that analogs of this compound are potent inhibitors of aromatase, they hold potential for treating estrogen-dependent diseases, such as certain types of breast cancer. nih.gov Rodent models are invaluable tools for investigating the efficacy of such compounds. These models allow researchers to study the impact of hormone fluctuation and suppression on disease progression.

Commonly used models for hormone-dependent disease research include:

Ovariectomized Models: Surgical removal of the ovaries (ovariectomy) in female rodents creates a state of estrogen deficiency that mimics post-menopause. These models are used to study diseases influenced by the loss of ovarian hormones.

Hormone-Induced Models: Specific hormonal milieus can be created by administering exogenous hormones. For example, rodent models of polycystic ovary syndrome (PCOS) can be generated through the injection of androgens or estrogens.

Xenograft Models: To study efficacy against hormone-dependent cancers, human tumor cells (e.g., estrogen-receptor-positive breast cancer cells) can be implanted into immunocompromised mice. The ability of a test compound to inhibit tumor growth in these models provides a direct measure of its potential therapeutic efficacy.

These animal models provide a platform to assess how the enzymatic inhibition and protein degradation activities observed in vitro translate into a therapeutic effect in a living system.

Evaluation in Established Preclinical Models of Cancer and Infectious Diseases

The preclinical assessment of this compound would involve a tiered approach, beginning with in vitro studies to determine its cytotoxic or anti-infective potential, followed by in vivo studies in relevant animal models.

In Vitro Evaluation: Initial screening would likely involve testing the compound against a panel of human cancer cell lines representing various tumor types (e.g., breast, lung, colon, prostate, leukemia, melanoma). The primary endpoint would be the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

For infectious diseases, the compound would be tested against a range of relevant pathogens, including bacteria, fungi, viruses, or parasites. The minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth, would be a key parameter for antibacterial and antifungal agents. For antiviral agents, assays would measure the inhibition of viral replication in host cells.

In Vivo Evaluation: Promising candidates from in vitro studies would advance to in vivo testing in animal models. For oncology, this typically involves xenograft models, where human cancer cells are implanted into immunocompromised mice. The efficacy of this compound would be assessed by monitoring tumor growth inhibition over time compared to a vehicle-treated control group.

For infectious diseases, various animal models that mimic human infections would be utilized. For instance, a murine model of bacterial sepsis or a viral infection model in rodents could be employed. The primary outcomes would be survival rates, reduction in pathogen load in target organs, and amelioration of disease symptoms.

Data from Analog (Aminoglutethimide) for Context (Not Directly Applicable): It is important to note that aminoglutethimide has been extensively studied for its anticancer properties, primarily as an aromatase inhibitor in breast cancer. nih.gov However, no direct evidence from the conducted searches indicates that this compound has been similarly evaluated.

Pharmacokinetic Profiling and Disposition Studies in Preclinical Species

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. These studies are typically conducted in at least two preclinical species (one rodent, e.g., rat or mouse, and one non-rodent, e.g., dog or monkey).

The primary PK parameters that would be determined for this compound include:

Bioavailability (F%) : The fraction of an administered dose that reaches the systemic circulation.

Clearance (CL) : The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t1/2) : The time required for the concentration of the drug in the body to be reduced by half.

Disposition and Metabolism Studies: To understand how the compound is distributed and eliminated from the body, radiolabeled this compound (e.g., with ¹⁴C or ³H) would be administered to preclinical species. This allows for the tracking of the compound and its metabolites in various tissues, urine, and feces.

Metabolism studies would identify the major metabolic pathways and the primary metabolites formed. This is critical for understanding potential drug-drug interactions and for identifying any metabolites that may have their own pharmacological activity or toxicity. For instance, studies on aminoglutethimide in rats have identified several metabolites resulting from acetylation, hydroxylation, and oxidative elimination of the ethyl sidechain. nih.gov Similar pathways could be hypothesized for this compound, but would require experimental verification.

Illustrative Pharmacokinetic Data for Aminoglutethimide in Humans (Not for the Target Compound): To provide a conceptual framework, the following table summarizes some pharmacokinetic parameters of aminoglutethimide in humans. It is crucial to reiterate that these values are not representative of this compound.

ParameterValue (for Aminoglutethimide)Reference
BioavailabilityRapid and complete oral absorption wikipedia.org
Elimination Half-lifeApproximately 12.5 hours wikipedia.org
MetabolismPrimarily through acetylation in the liver youtube.com
Excretion34-54% excreted unchanged in the urine wikipedia.orgyoutube.com

Computational and Theoretical Chemistry Studies of 3 4 Aminophenyl Piperidine 2,6 Dione

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netijfmr.com It is a critical tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as 3-(4-Aminophenyl)piperidine-2,6-dione, to the active site of a target protein. researchgate.net

The process involves preparing the 3D structures of both the ligand and the protein receptor. The protein structure is often obtained from crystallographic databases like the Protein Data Bank (PDB). jetir.org Using sophisticated algorithms, the ligand is then placed into the binding site of the protein in various possible conformations and orientations. A scoring function is used to evaluate the interactions for each "pose," estimating the binding free energy. The pose with the best score is presumed to represent the most favorable binding mode. ijfmr.com

For piperidine (B6355638) and piperazine (B1678402) derivatives, docking studies have been crucial in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. jetir.org For instance, in studies of various piperidine-containing compounds, docking has revealed interactions with specific amino acid residues that are essential for their biological activity, such as anticancer or antipsychotic effects. researchgate.netnih.gov These insights are vital for understanding the structure-activity relationships (SAR) and for rationally designing new derivatives with improved potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Refinement

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing a more realistic representation of the biological environment.

Starting from the best-docked pose obtained from molecular docking, an MD simulation can be run to assess the stability of the ligand-protein complex. nih.gov This involves placing the complex in a simulated aqueous environment and calculating the forces between atoms to model their motion. The simulation generates a trajectory of conformations over a period, typically nanoseconds to microseconds.

Analysis of the MD trajectory can confirm whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. nih.gov This refinement is crucial because it accounts for the flexibility of both the ligand and the protein, which is often treated as rigid in standard docking protocols. For analogs of this compound, MD simulations can validate the binding mode, identify stable interactions, and provide a more accurate estimation of the binding free energy, thus refining the initial hypotheses generated from molecular docking.

Quantum Chemical Calculations for Electronic and Spectroscopic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic and structural properties of molecules. nih.gov These methods provide detailed information that is often inaccessible through experimental means alone.

Analysis of Electronic Structure (HOMO-LUMO, Charge Transfer)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter.

A smaller HOMO-LUMO gap generally implies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are routinely used to compute the energies and spatial distributions of these orbitals. For piperidone derivatives, HOMO-LUMO analysis has been used to show that charge transfer interactions occur within the molecules, which is a key feature for understanding their reactivity and potential biological activity. researchgate.net

ParameterDescriptionTypical Interpretation
EHOMO Energy of the Highest Occupied Molecular OrbitalHigher energy indicates a better electron donor.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalLower energy indicates a better electron acceptor.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOA smaller gap suggests higher chemical reactivity and polarizability.

Prediction of Spectroscopic Signatures (e.g., UV-Vis, Circular Dichroism)

Quantum chemical methods, especially Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. nih.gov TD-DFT can simulate the electronic transitions that give rise to absorption spectra, allowing for the prediction of UV-Visible (UV-Vis) spectra. rsc.orgresearchgate.net Comparing the computationally predicted spectrum with experimental data can help confirm the molecular structure and understand the nature of the electronic transitions involved. nih.gov

For chiral molecules like the enantiomers of this compound derivatives, computational methods can predict Circular Dichroism (CD) spectra. CD spectroscopy is an essential technique for determining the absolute configuration (R or S) of chiral compounds. By calculating the theoretical CD spectrum for a known configuration and comparing it to the experimental spectrum, the absolute stereochemistry of the molecule can be confidently assigned. This approach has been successfully used for analogs of aminoglutethimide (B1683760), a closely related compound.

Prediction and Understanding of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational for technologies like optical switching and data storage. nih.gov Computational chemistry plays a vital role in the design of new organic molecules with significant NLO properties. researchgate.net

The key NLO property at the molecular level is the first hyperpolarizability (β). DFT calculations can accurately predict this value. researchgate.net Organic molecules with large π-conjugated systems, donor-acceptor groups, and significant intramolecular charge transfer often exhibit high hyperpolarizability. frontiersin.org Theoretical studies on piperidone and pyrimidine (B1678525) derivatives have shown that their structures can be tuned to enhance NLO properties, often yielding hyperpolarizability values many times larger than that of a standard reference material like urea. researchgate.netrsc.org Such computational screening allows for the rational design of promising NLO candidates before undertaking complex and costly synthesis. nih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com The fundamental principle is that the structural features of a molecule determine its activity. tbzmed.ac.ir

In a QSAR study, a set of molecules with known activities (the training set) is used to build a mathematical model. This is done by calculating a variety of molecular descriptors for each compound, which are numerical representations of its structural, electronic, or physicochemical properties. Statistical methods, such as multiple linear regression, are then used to create an equation that links these descriptors to the observed activity. tbzmed.ac.ir

Once a statistically robust model is developed and validated, it can be used to predict the activity of new, untested compounds. mdpi.com This predictive capability is highly valuable in drug discovery for virtual screening of large compound libraries and for prioritizing which derivatives to synthesize and test. For classes of compounds like piperidine antagonists, QSAR models have been successfully developed to guide the optimization of lead compounds, identifying the key structural modifications likely to improve potency. mdpi.com

Crystal Structure Prediction and Polymorphism Studies through Computational Approaches

As of late 2025, dedicated computational studies on the crystal structure prediction and polymorphism of this compound are not available in peer-reviewed scientific literature. While computational chemistry is a powerful tool for predicting the three-dimensional arrangement of molecules in a crystal lattice and exploring potential polymorphic forms, specific research applying these methods to this compound has not been published.

The parent compound, aminoglutethimide, and other derivatives have been the subject of various chemical and pharmacological studies. However, detailed computational analyses, such as those employing Crystal Structure Prediction (CSP) methodologies, remain to be conducted for this compound. Such studies would be invaluable for understanding its solid-state properties, which are crucial for pharmaceutical development and formulation.

Future computational research in this area would likely involve:

Conformational Analysis: Identifying the low-energy conformations of the molecule.

Crystal Packing Prediction: Using advanced algorithms and force fields to generate and rank plausible crystal structures based on lattice energy.

Polymorph Energy Ranking: Calculating the relative stability of different predicted crystal packing arrangements.

Without such dedicated studies, any discussion of the predicted crystal structure or polymorphism of this compound would be speculative. The scientific community awaits focused research to elucidate these important solid-state characteristics.

Advanced Analytical and Characterization Techniques in 3 4 Aminophenyl Piperidine 2,6 Dione Research

Spectroscopic Methods for Structural Elucidation (NMR, Mass Spectrometry, IR, UV-Vis)

Spectroscopic techniques are fundamental in confirming the molecular structure of 3-(4-Aminophenyl)piperidine-2,6-dione.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The nominal mass of this compound is approximately 204.23 g/mol analyticaltoxicology.comchemscene.com. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern in MS/MS studies would be expected to involve cleavage of the piperidine-2,6-dione ring and loss of the aminophenyl group, providing further structural confirmation. For instance, in the mass spectrum of the related compound aminoglutethimide (B1683760), characteristic fragments are observed that correspond to the piperidine-dione and aminophenyl moieties medkoo.com.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands. Key expected vibrational frequencies include N-H stretching vibrations for the primary amine and the amide groups, typically in the region of 3200-3400 cm⁻¹. Strong carbonyl (C=O) stretching bands for the dione (B5365651) functionality would be prominent around 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed. A study on pomalidomide (B1683931), a structural analog, provides detailed assignments of its IR spectrum, which can serve as a reference researchgate.net.

UV-Vis Spectroscopy: UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the aminophenyl chromophore. A study on pomalidomide indicated a maximum electronic transition (λmax) around 205.53 nm researchgate.net. The presence of the aromatic ring with the amino substituent would likely result in absorption bands in the UV region, typically between 200 and 400 nm.

Spectroscopic Technique Expected Observations for this compound Reference Data from Analogs (e.g., Pomalidomide)
¹H NMR Aromatic protons (δ 6.5-7.5 ppm), Piperidine (B6355638) ring protons (δ 2.0-4.0 ppm), NH₂ and NH protons (broad singlets).-
¹³C NMR Carbonyl carbons (~170-180 ppm), Aromatic carbons (110-150 ppm), Aliphatic carbons (20-50 ppm).-
Mass Spectrometry Molecular ion peak corresponding to C₁₁H₁₂N₂O₂ (m/z ≈ 204.23).Pomalidomide (C₁₃H₁₁N₃O₄) precursor [M+H]⁺ at m/z 274.082 nih.gov.
IR Spectroscopy N-H stretching (3200-3400 cm⁻¹), C=O stretching (1650-1750 cm⁻¹), Aromatic C=C stretching.Pomalidomide shows characteristic bands for these functional groups researchgate.net.
UV-Vis Spectroscopy Absorption maxima in the UV region (200-400 nm) due to the aminophenyl chromophore.Pomalidomide has a λmax at 205.53 nm researchgate.net.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a specific crystal structure for this compound has not been publicly reported, analysis of related piperidine-2,6-dione derivatives provides valuable insights into the expected solid-state conformation.

For instance, the crystal structures of various substituted piperidin-4-one and piperidine-2,6-dione derivatives have been determined, revealing that the piperidine ring typically adopts a chair conformation nih.govresearchgate.net. In the case of this compound, the aminophenyl substituent would likely occupy an equatorial position to minimize steric hindrance. The crystal packing would be influenced by intermolecular hydrogen bonding involving the amine and amide groups, as well as π-π stacking interactions between the aromatic rings. Powder X-ray diffraction (PXRD) data for related compounds like 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone have been reported and indexed, providing a reference for the type of data that would be obtained for the title compound researchgate.net.

Crystallographic Parameter Expected Value/Observation for this compound
Crystal System Likely monoclinic or orthorhombic.
Space Group Dependent on the packing and symmetry of the molecules.
Piperidine Ring Conformation Chair conformation.
Substituent Orientation Aminophenyl group in an equatorial position.
Intermolecular Interactions Hydrogen bonding (N-H···O), π-π stacking.

Chromatographic Methods for Compound Purification, Separation, and Purity Analysis (HPLC, TLC)

Chromatographic techniques are essential for the purification, separation, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this class of compounds. While a specific HPLC method for the title compound is not detailed in the literature, methods for the related drug pomalidomide have been extensively developed and validated. These methods typically utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol researchgate.netnih.gov. Detection is often performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, for example, 220 nm for pomalidomide researchgate.net. For the separation of enantiomers of related 3-cycloalkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, HPLC on optically active sorbents has been successfully employed nih.gov.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring reaction progress, identifying compounds, and assessing purity. For this compound, a silica gel plate would typically be used as the stationary phase. The mobile phase would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (such as ethyl acetate or methanol). The choice of solvent system would be optimized to achieve good separation of the compound from any impurities or starting materials. Visualization of the spots on the TLC plate can be achieved under UV light (due to the aromatic ring) or by using staining reagents like potassium permanganate or iodine vapor vividsf.comchemistryhall.com. For related compounds like pomalidomide, HPTLC methods have been developed for quantification in pharmaceutical dosage forms acs.org.

Chromatographic Technique Typical Conditions for Analysis of this compound and Analogs
HPLC Column: C18 reversed-phase. Mobile Phase: Buffered aqueous solution with acetonitrile or methanol. Detection: UV spectrophotometry.
TLC Stationary Phase: Silica gel. Mobile Phase: Mixture of non-polar and polar organic solvents. Visualization: UV light, staining reagents.

Specialized Physicochemical Characterization Techniques (e.g., Second Harmonic Generation Analysis)

Beyond standard analytical techniques, specialized methods can be employed to investigate specific physicochemical properties of this compound.

Second Harmonic Generation (SHG) Analysis: SHG is a nonlinear optical (NLO) process where two photons with the same frequency interact with a nonlinear material, are "combined," and generate a new photon with twice the energy (and therefore twice the frequency and half the wavelength) of the initial photons. This phenomenon is only observed in materials that lack inversion symmetry. Therefore, SHG analysis can be a powerful tool to probe the crystalline structure of this compound. If the compound crystallizes in a non-centrosymmetric space group, it would be SHG-active. The intensity of the SHG signal is dependent on the molecular hyperpolarizability and the arrangement of the molecules in the crystal lattice. While there are no specific SHG studies on this compound, research on other organic molecules demonstrates the utility of this technique in characterizing materials with potential NLO applications. The presence of a donor-π-acceptor system, which can be considered to some extent in the aminophenyl group, can contribute to the molecular hyperpolarizability.

Emerging Research Areas and Future Directions for 3 4 Aminophenyl Piperidine 2,6 Dione

Continued Development of Novel Therapeutic Modalities (e.g., Advanced PROTACs, Molecular Glues)

The 3-(4-aminophenyl)piperidine-2,6-dione scaffold is a cornerstone in the development of advanced therapeutic modalities, particularly Proteolysis Targeting Chimeras (PROTACs) and molecular glues. The piperidine-2,6-dione moiety is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN). This interaction is fundamental to the mechanism of both PROTACs and certain molecular glues, which hijack the body's own ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins. nih.govnih.govresearchgate.net

PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand that binds to an E3 ligase (like the piperidine-2,6-dione moiety for CRBN), and a linker connecting the two. nih.govexplorationpub.com By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein. nih.gov The 3-(4-aminophenyl) group provides a convenient chemical handle for attaching linkers and, subsequently, the POI-binding ligand, allowing for the creation of a diverse library of protein degraders. sigmaaldrich.com Research is focused on optimizing linker length, composition, and attachment points to improve the stability and efficacy of the resulting ternary complex (E3 ligase-PROTAC-POI). explorationpub.com

Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often one that was not a natural substrate for that ligase. nih.govnih.gov The mechanism involves the molecular glue creating a new binding surface on the E3 ligase, enabling it to recognize and bind to the target protein for degradation. researchgate.net Derivatives of this compound are being explored as foundational structures for novel molecular glues, aiming to expand the range of "undruggable" proteins that can be targeted for degradation. nih.gov

Exploration of New Biological Targets and Uncharted Molecular Pathways

While the interaction with Cereblon is a major focus, research into analogues of this compound has revealed other significant biological targets. A key area of investigation has been in oncology and endocrinology, particularly through the inhibition of steroidogenic enzymes.

For instance, cycloalkyl-substituted derivatives of this compound have been synthesized and evaluated for their ability to inhibit aromatase (cytochrome P450 19A1), the enzyme responsible for converting androgens to estrogens. nih.gov The data below highlights the inhibitory potency of these analogues compared to the parent compound's structural relative, aminoglutethimide (B1683760).

CompoundSubstituent at C3Aromatase IC₅₀ (µM)
1 Cyclopentyl1.2
2 Cyclohexyl0.3
Aminoglutethimide Ethyl37

Data sourced from scientific literature. nih.gov

These findings indicate that specific structural modifications can steer the biological activity of the piperidinedione core toward new targets. The (+)-enantiomer of the cyclohexyl derivative was found to be a particularly potent aromatase inhibitor, over 200 times more so than aminoglutethimide, while also showing reduced inhibition of other enzymes like the cholesterol side-chain cleavage enzyme, suggesting a path toward more selective therapies for estrogen-dependent diseases. nih.gov Future research is aimed at uncovering other molecular pathways affected by this scaffold, potentially leading to applications in neurodegenerative diseases, inflammation, and beyond. nih.gov

Rational Design and Synthesis of Highly Selective and Potent Chemical Analogues

The rational design and synthesis of new analogues are central to advancing the therapeutic potential of the this compound core. Synthetic chemists are exploring a wide range of modifications to the piperidine (B6355638) ring, the phenyl group, and the amino substituent to fine-tune the molecule's properties. mdpi.comnih.gov

Key strategies include:

Stereoselective Synthesis : Developing methods to produce specific enantiomers, as biological activity is often stereospecific. For example, the S-enantiomer of 3-aminopiperidine-2,6-dione (B110489) is a key pharmacophore. nih.gov

Ring Modifications : Introducing substituents on the piperidine ring to alter binding affinity and selectivity for Cereblon or other targets. nih.gov

Functionalization of the Phenyl Ring : Adding various functional groups to the aminophenyl moiety to modulate physicochemical properties or to serve as attachment points for linkers in PROTACs. sigmaaldrich.com

Multi-component Reactions : Employing efficient one-pot, multi-component reactions to rapidly generate a library of diverse piperidine derivatives for high-throughput screening. researchgate.net

These synthetic efforts aim to create analogues with enhanced potency, improved selectivity for specific protein targets, and better drug-like properties, such as solubility and cell permeability. rsc.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery, and their application to the design of piperidinedione-based compounds is a growing area of research. mednexus.orgresearchgate.netnih.gov These computational approaches can significantly accelerate the drug development process. mdpi.comresearchgate.net

Applications of AI/ML in this context include:

Virtual Screening : Using ML models to screen vast virtual libraries of chemical compounds to identify those most likely to bind to a specific target, such as Cereblon or a novel protein of interest. nih.gov

De Novo Design : Employing generative AI models to design entirely new molecules based on the this compound scaffold with optimized properties for potency and selectivity. researchgate.net

Predictive Modeling : Developing algorithms to predict the absorption, distribution, metabolism, and excretion (ADME) properties and potential toxicity of new analogues before they are synthesized, saving time and resources.

PROTAC Linker Optimization : Using computational simulations and ML to predict the optimal length, rigidity, and chemical composition of linkers for PROTACs to ensure effective ternary complex formation.

By integrating AI and ML, researchers can more efficiently navigate the complex chemical space of piperidinedione derivatives to identify promising drug candidates. researchgate.net

Expanding Applications in Materials Science and Photonics (e.g., Advanced NLO Materials)

Beyond its biomedical applications, the chemical structure of this compound holds potential for use in materials science, particularly in the field of nonlinear optics (NLO). Organic molecules with donor-π-acceptor systems can exhibit significant NLO properties, which are crucial for applications in telecommunications, optical computing, and photonics. nih.govresearchgate.net

The this compound molecule contains key structural motifs for NLO activity:

An electron-donating group (the amino group).

An aromatic system (the phenyl ring) that acts as a π-bridge to facilitate charge transfer.

An electron-accepting group (the dione (B5365651) moiety of the piperidine ring).

Theoretical studies using Density Functional Theory (DFT) can predict the NLO properties of such molecules by calculating their hyperpolarizability (β) values. nih.govnih.gov Research in this area would involve synthesizing derivatives with extended π-conjugated systems or with stronger donor/acceptor groups to enhance their NLO response. This emerging direction could lead to the development of novel organic materials for advanced optoelectronic devices. researchgate.net

Development of Sustainable Synthesis Methodologies for Piperidinedione Derivatives

Areas of focus for the sustainable synthesis of this scaffold include:

Biocatalysis : Using enzymes to perform key synthetic steps, such as the formation of the chiral 3-amino-piperidine-2,6-dione core. nih.govrsc.org Enzymatic reactions are highly selective and can be performed in aqueous media under mild conditions.

Catalytic Reactions : Developing novel catalysts that can facilitate the synthesis with high efficiency and can be easily recovered and reused. researchgate.net

Alternative Solvents : Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or ionic liquids. researchgate.netrsc.org

One-Pot Reactions : Designing synthetic routes that combine multiple steps into a single reaction vessel, which reduces solvent use, energy consumption, and waste generation. google.com

These approaches not only minimize the environmental impact of producing these valuable compounds but can also lead to more cost-effective and scalable manufacturing processes. google.com

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 3-(4-Aminophenyl)piperidine-2,6-dione, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions involving precursor intermediates such as methyl 4-cyano-4-cyclohexyl-4-phenylbutanoate. Yield optimization requires precise control of reaction parameters (e.g., temperature, catalyst concentration) and purification via column chromatography. Factorial design experiments can systematically evaluate variable interactions to maximize efficiency .

Q. What spectroscopic methods are most reliable for confirming the molecular structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying hydrogen and carbon environments. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., amine, ketone). Cross-referencing with X-ray crystallography data ensures structural accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to hazard codes H360 (potential reproductive toxicity) and GHS precautionary statements (P201, P280). Use fume hoods for weighing, wear nitrile gloves, and store under inert atmospheres at 2–8°C. Emergency protocols include immediate decontamination and medical consultation for exposure .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence its pharmacokinetic properties?

  • Methodological Answer : Polymorphs (e.g., Forms A and B) exhibit distinct solubility and bioavailability profiles. Characterize polymorphs using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). In vitro dissolution studies under simulated physiological conditions (pH 1.2–7.4) can correlate crystal structure with absorption rates .

Q. What computational methods are effective in predicting the reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular dynamics simulations model interactions with biological targets (e.g., aromatase enzymes). Software like Gaussian or Schrödinger Suite enables virtual screening of derivative libraries .

Q. How can factorial design be applied to study the simultaneous effects of temperature and catalyst concentration on synthesis efficiency?

  • Methodological Answer : A 2² factorial design tests two factors (temperature: 60°C vs. 80°C; catalyst: 5 mol% vs. 10 mol%). Response Surface Methodology (RSM) models nonlinear relationships, identifying optimal conditions. Replication and ANOVA ensure statistical validity, while residual analysis checks model adequacy .

Q. What strategies resolve contradictions in bioactivity data observed across studies of this compound derivatives?

  • Methodological Answer : Meta-analyses aggregate data from multiple studies, adjusting for variables like assay type (e.g., cell-based vs. enzymatic) and purity levels. Dose-response curves and IC50 comparisons standardize potency measurements. Structural-activity relationship (SAR) models identify substituents critical for activity .

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